molecular formula C21H25FN2O4 B6973109 N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide

N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide

Cat. No.: B6973109
M. Wt: 388.4 g/mol
InChI Key: UANOUUJBSLQYKI-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a fluorinated phenyl group, and a hydroxyethyl side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorinated phenyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorinated Phenyl Group: This step may involve nucleophilic substitution reactions using fluorinated benzene derivatives.

    Attachment of the Hydroxyethyl Side Chain: This can be done through alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl side chain can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and the hydroxyethyl side chain may play crucial roles in binding to enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[3-fluoro-4-(2-methoxyphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide: Lacks the methyl group on the phenyl ring.

    N-[3-fluoro-4-(2-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-14-5-7-19(20(12-14)27-2)28-18-8-6-15(13-17(18)22)23-21(26)24-10-3-4-16(24)9-11-25/h5-8,12-13,16,25H,3-4,9-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANOUUJBSLQYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)NC(=O)N3CCCC3CCO)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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